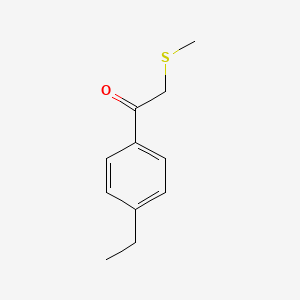
5-Methylpyrrolidine-3-carbonitrile trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid is a compound that consists of a mixture of diastereomers. It has the molecular formula C8H11F3N2O2 and a molecular weight of 224.2. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid typically involves the reaction of 5-methylpyrrolidine-3-carbonitrile with trifluoroacetic acid. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions . The process may also involve high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis and purification techniques used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid include:
Uniqueness
The uniqueness of 5-methylpyrrolidine-3-carbonitrile; trifluoroacetic acid lies in its specific chemical structure and properties, which differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C8H11F3N2O2 |
|---|---|
Poids moléculaire |
224.18 g/mol |
Nom IUPAC |
5-methylpyrrolidine-3-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c1-5-2-6(3-7)4-8-5;3-2(4,5)1(6)7/h5-6,8H,2,4H2,1H3;(H,6,7) |
Clé InChI |
UIQFNTKXDQEFKO-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1)C#N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrochloride](/img/structure/B13479855.png)
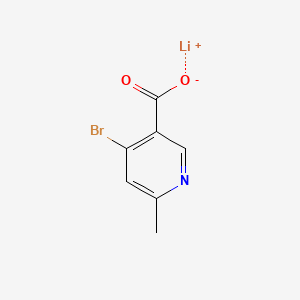
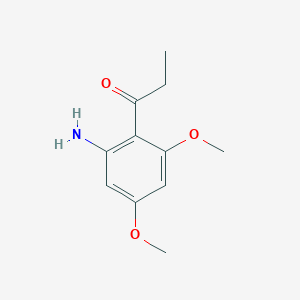
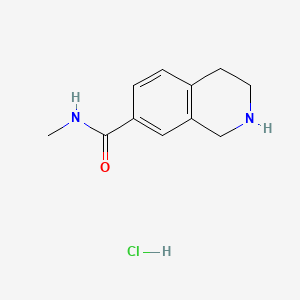
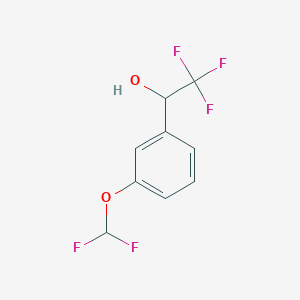
![N-[(1E)-2-[(E)-[(2,3-dimethylphenyl)imino]methyl]-3,3,3-trifluoroprop-1-en-1-yl]-2,3-dimethylaniline](/img/structure/B13479875.png)
![6-Azaspiro[2.5]octane-1-carbohydrazide](/img/structure/B13479876.png)

![5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, Mixture of diastereomers](/img/structure/B13479885.png)
![1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-nitro-1H-indazole](/img/structure/B13479903.png)
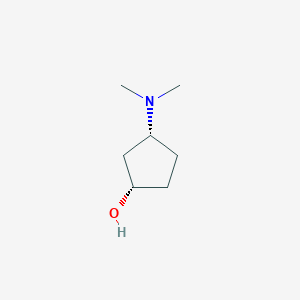
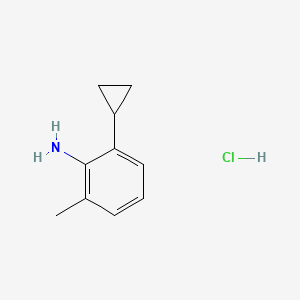
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
